molecular formula C15H15N3O2 B13937661 Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- CAS No. 59665-06-4

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)-

Cat. No.: B13937661
CAS No.: 59665-06-4
M. Wt: 269.30 g/mol
InChI Key: BSTWFWWZWVZXFE-UHFFFAOYSA-N
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Description

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This specific compound is notable for its nitroso group, which is bonded to a phenylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- typically involves the reaction of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitrobenzamides.

    Reduction: Aminobenzamides.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: A derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzamide derivatives, which may lack such functional groups and therefore exhibit different properties and applications.

Properties

CAS No.

59665-06-4

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[[benzyl(nitroso)amino]methyl]benzamide

InChI

InChI=1S/C15H15N3O2/c19-15(14-9-5-2-6-10-14)16-12-18(17-20)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,19)

InChI Key

BSTWFWWZWVZXFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CNC(=O)C2=CC=CC=C2)N=O

Origin of Product

United States

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